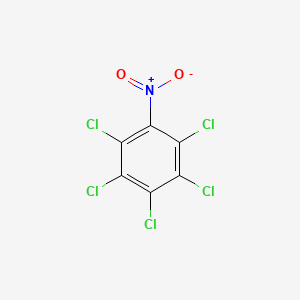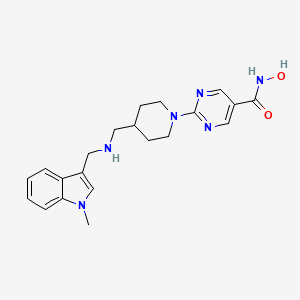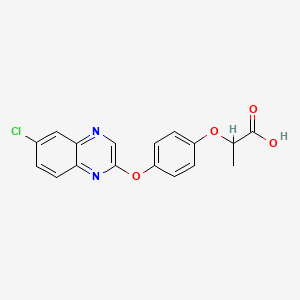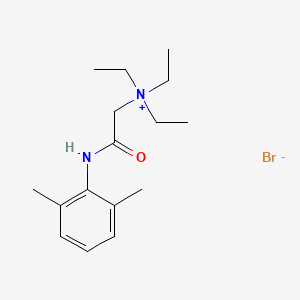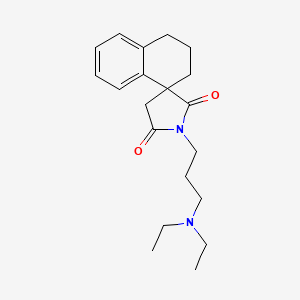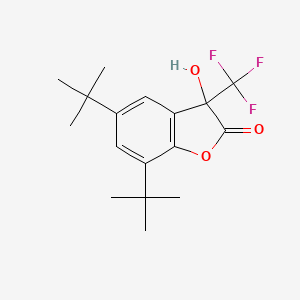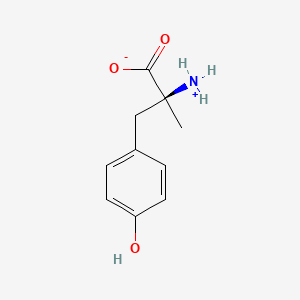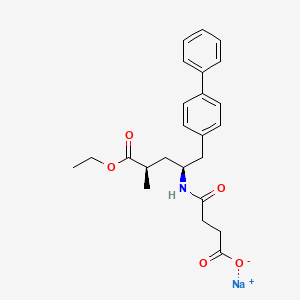
AHU-377 ナトリウム塩
概要
説明
AHU-377, also known as Sacubitril, is a potent NEP inhibitor with an IC50 of 5 nM . It is a component of the heart failure medicine LCZ696 . It increases plasma levels of atrial natriuretic factor (ANF) in conscious rats and anesthetized dogs when administered at doses of 10 and 30 mg/kg, respectively .
Synthesis Analysis
The first solution of chemical synthesis of AHU-377 was described in the patent application EP555175 and subsequently also in the specialized literature . Other possibilities of chemical synthesis of AHU-377, especially of its advanced intermediates are described in the following patent applications: WO2008/031567, WO2008/083967, WO2009/090251, O2011/088797, WO20 2/025501, WO2012/025502 and WO2014/032627 .Molecular Structure Analysis
The molecular formula of AHU-377 sodium is C24H28NNaO5 . The average mass is 433.473 Da and the monoisotopic mass is 433.186523 Da .Chemical Reactions Analysis
The final step of chemical synthesis leading to AHU-377 is represented by the reaction running in accordance with Scheme 1, wherein the amine (3) reacts with succinic acid anhydride .Physical and Chemical Properties Analysis
The melting point of AHU-377 hemicalcium salt is >140°C (dec.) . Its density is 1.24g/cm3 at 20℃ . It has a vapor pressure of 0.001Pa at 20℃ . It is slightly soluble in DMSO (heated) and Methanol .科学的研究の応用
心不全の治療
サクビトリルナトリウムは、LCZ696(エンレストとしても知られています)の薬物組み合わせの一部として、特に駆出率が低下した慢性心不全患者(NYHAクラスII-IV)において、心血管イベントのリスクを軽減するために主に使用されます .
高血圧の管理
ネプリリシン阻害剤として、サクビトリルナトリウムは有意な降圧効果を示しています。 これは、血圧を調節するのに役立つナトリウム利尿ペプチド系のトーンを高めます .
COVID-19 研究
研究によると、サクビトリルナトリウムは、心血管保護効果があるため、COVID-19の治療に潜在的な用途があることを示唆しています .
プロドラッグ変換
AHU-377は、酵素的にその活性型であるLBQ657に開裂するプロドラッグであり、これはその治療効果に貢献します .
動物モデルにおける降圧効果
Dahl-SSラットにおける研究では、AHU-377を投与すると、用量依存的な降圧効果が示されました .
新規薬物開発
AHU-377の血圧を下げる能力は、心血管疾患の新しい治療法を開発するための新規薬物候補としての可能性を示唆しています .
作用機序
Target of Action
Sacubitril sodium, also known as AHU-377 sodium salt, primarily targets neprilysin , a neutral endopeptidase enzyme . Neprilysin is responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) . These peptides play a crucial role in regulating blood volume and blood pressure .
Mode of Action
Sacubitril sodium is a prodrug that is activated to sacubitrilat (LBQ657) by de-ethylation via esterases . Sacubitrilat inhibits neprilysin, preventing the degradation of natriuretic peptides . This inhibition leads to increased concentrations of these peptides, resulting in vasodilation, natriuresis (excretion of sodium in the urine), and diuresis (increased production of urine) .
Biochemical Pathways
The inhibition of neprilysin by sacubitrilat affects the natriuretic peptide system (NPS), leading to the activation of cGMP signaling pathways that regulate volume and blood pressure . This results in vasodilation and increased excretion of sodium, thereby reducing blood volume and blood pressure . Additionally, sacubitril/valsartan has been shown to have effects on cardiac fibrosis through the regulation of transforming growth factor-β1/small mothers against decapentaplegic (TGF-β/Smad) signaling pathways .
Pharmacokinetics
Sacubitril sodium is rapidly absorbed and converted to its active form, sacubitrilat . The maximum plasma concentrations of sacubitril, sacubitrilat, and valsartan are reached within 0.5, 1.5–2.0, and 2.0–3.0 hours, respectively . Sacubitril is eliminated predominantly as sacubitrilat through the kidneys .
Result of Action
The inhibition of neprilysin by sacubitrilat leads to reduced breakdown and increased concentration of endogenous natriuretic peptides . This results in vasodilation, natriuresis, and diuresis, which can help to reduce blood volume and blood pressure . In addition, sacubitril/valsartan has been shown to have cardioprotective effects on cellular and molecular modulation in cardiac remodeling .
Action Environment
The efficacy of sacubitril sodium can be influenced by various environmental factors. For instance, the presence of certain medical conditions, such as heart failure or hypertension, can affect the drug’s action . Additionally, the drug’s efficacy can be influenced by the patient’s diet, particularly the intake of sodium
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Sacubitril sodium is a single molecule that is comprised of molecular moieties of valsartan, an angiotensin receptor blocker (ARB), and Sacubitril . It is converted by enzymatic cleavage of the ethyl ester into the active neprilysin inhibiting metabolite LBQ657 . Neprilysin is an enzyme that degrades natriuretic peptides, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) . By inhibiting neprilysin, Sacubitril sodium increases the levels of these peptides, leading to vasodilation and reduction of blood volume .
Cellular Effects
In cardiac fibroblasts, the active neprilysin inhibiting metabolite LBQ657 had no discernible effects . Lbq657 modestly inhibits cardiac myocyte hypertrophy . This suggests that Sacubitril sodium may have a role in regulating cardiac cell function and could potentially influence cell signaling pathways and gene expression related to cardiac hypertrophy.
Molecular Mechanism
The molecular mechanism of Sacubitril sodium involves the inhibition of neprilysin, which leads to increased levels of natriuretic peptides . These peptides bind to their respective receptors, leading to the activation of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G. This kinase phosphorylates multiple targets, leading to vasodilation and natriuresis .
Temporal Effects in Laboratory Settings
In normotensive rats, pretreatment with Sacubitril sodium augments ANP-evoked plasma cGMP levels by 2.4, 3.3, and 4.0 fold, respectively (4h AUC compared to vehicle) . This suggests that the effects of Sacubitril sodium can be observed over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of Sacubitril sodium have been shown to be dose-dependent . For example, in normotensive rats, pretreatment with Sacubitril sodium at doses of 3, 10, and 30 mg/kg, PO, augments ANP-evoked plasma cGMP levels .
Metabolic Pathways
Sacubitril sodium is involved in the natriuretic peptide system, a key regulator of cardiovascular and renal function . By inhibiting neprilysin, Sacubitril sodium prevents the degradation of natriuretic peptides, leading to their accumulation and increased activity .
Subcellular Localization
Given its role as a neprilysin inhibitor, it is likely that it interacts with this enzyme at the locations where neprilysin is typically found, such as the plasma membrane .
特性
IUPAC Name |
sodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5.Na/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;+1/p-1/t17-,21+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTBVEJIZWGATF-JKSHRDEXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28NNaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164362 | |
| Record name | AHU-377 sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149690-05-1 | |
| Record name | Sacubitril sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149690051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AHU-377 sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3-{[(2S,4R)-1-{[1,1'-biphenyl]-4-yl}-5-ethoxy-4-methyl-5-oxopentan-2-yl]carbamoyl}propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SACUBITRIL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOP72GEP8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



